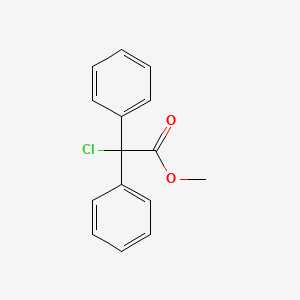
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid
描述
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is a heterocyclic compound containing both sulfur and nitrogen atoms. It is derived from the thiazole ring, which is known for its significant role in medicinal chemistry. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid typically involves the condensation of a halogenated acetic acid derivative with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process can be summarized as follows:
Condensation: Halogenated acetic acid derivative reacts with thiourea.
Hydrolysis: The intermediate product is hydrolyzed to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities .
科学研究应用
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation .
相似化合物的比较
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties.
2-Methoxyiminoacetic acid derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
Uniqueness
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyimino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H7N3O4S |
|---|---|
分子量 |
229.22 g/mol |
IUPAC 名称 |
2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13) |
InChI 键 |
OBRMMFBYPFFKFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)


![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)






![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)



